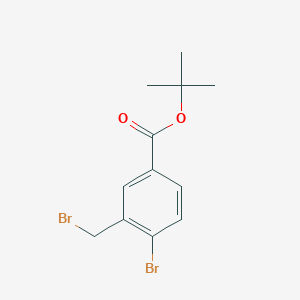

tert-Butyl 4-bromo-3-(bromomethyl)benzoate

Description

Properties

Molecular Formula |

C12H14Br2O2 |

|---|---|

Molecular Weight |

350.05 g/mol |

IUPAC Name |

tert-butyl 4-bromo-3-(bromomethyl)benzoate |

InChI |

InChI=1S/C12H14Br2O2/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-6H,7H2,1-3H3 |

InChI Key |

VCJAJTNAGVGPKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-bromo-3-(bromomethyl)benzoate and Structurally Related Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract: Navigating the Synthesis and Application of Brominated Benzoate Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, halogenated organic molecules serve as indispensable building blocks. The introduction of bromine atoms into a molecular scaffold can significantly modulate its physicochemical properties, including lipophilicity and metabolic stability, and provide reactive handles for further chemical elaboration. This guide addresses the chemical identity, synthesis, and potential applications of tert-butyl 4-bromo-3-(bromomethyl)benzoate. A comprehensive search for a specific Chemical Abstracts Service (CAS) number for this precise structure proved inconclusive, suggesting it is a novel or less-common synthetic target. Consequently, this document provides an in-depth analysis of structurally similar, commercially available reagents: tert-butyl 4-(bromomethyl)benzoate (CAS: 108052-76-2) and tert-butyl 4-bromo-3-methylbenzoate (CAS: 347174-28-1). By examining the synthesis and utility of these analogs, we provide a robust framework for researchers to understand the chemical behavior of this class of compounds and propose a validated, logical synthetic pathway to the target molecule.

Introduction: The Strategic Importance of Brominated Benzoates

Benzoic acid derivatives are privileged structures in drug development, appearing in a vast array of approved pharmaceuticals. The incorporation of bromine atoms offers several strategic advantages:

-

Modulation of Pharmacokinetics: Bromine can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Binding Affinity: As a lipophilic and polarizable atom, bromine can participate in halogen bonding and other non-covalent interactions within a biological target's binding pocket.

-

Synthetic Versatility: The carbon-bromine bond is a versatile functional group, readily participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and metallation reactions. This allows for the rapid generation of diverse compound libraries.

The tert-butyl ester serves as an excellent protecting group for the carboxylic acid functionality. Its steric bulk confers stability against a wide range of nucleophilic and basic conditions, while it can be readily removed under acidic conditions via a stable tert-butyl carbocation intermediate, minimizing side reactions.[1] The title compound and its relatives, therefore, represent powerful bifunctional intermediates where the brominated positions offer sites for diversification, and the protected carboxylate can be unmasked at a later synthetic stage.

Compound Identification and Physicochemical Properties

| Property | tert-Butyl 4-(bromomethyl)benzoate[2][3][4] | tert-Butyl 4-bromo-3-methylbenzoate[5] | Proposed: this compound |

| CAS Number | 108052-76-2[2][3] | 347174-28-1 | Not Assigned |

| Molecular Formula | C₁₂H₁₅BrO₂[2][3][4] | C₁₂H₁₅BrO₂[5] | C₁₂H₁₄Br₂O₂ |

| Molecular Weight | 271.15 g/mol [2][4] | 271.15 g/mol [5] | 350.05 g/mol |

| Appearance | Crystalline solid[4][6] | Solid (predicted) | Solid (predicted) |

| Key Structural Feature | Bromomethyl group at C4 | Bromo at C4, Methyl at C3 | Bromo at C4, Bromomethyl at C3 |

Synthesis and Mechanistic Considerations

The synthesis of these building blocks relies on fundamental and well-established organic transformations. Understanding the causality behind the chosen reagents and conditions is paramount for successful and scalable synthesis.

Proposed Synthesis of this compound

A logical and robust synthetic route to the target compound starts from the commercially available 4-bromo-3-methylbenzoic acid. The proposed workflow is designed to be a self-validating system, with each step leading predictably to the next.

Caption: Proposed synthetic workflow for this compound.

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid

The protection of the carboxylic acid as a tert-butyl ester is the critical first step. Traditional methods often involve harsh acidic conditions or the use of isobutylene gas. A superior, modern approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the reagent and solvent.[7]

-

Causality: Tf₂NH is a highly effective Brønsted acid that protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by tert-butyl acetate. This method avoids the high temperatures and pressures associated with using isobutylene and is often faster and higher yielding.[7][8]

Experimental Protocol:

-

To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes), add a catalytic amount of Tf₂NH (1-5 mol%).

-

Stir the reaction mixture at room temperature to 40 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to quench the catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl 4-bromo-3-methylbenzoate.

Step 2: Benzylic Bromination

The second step involves the selective bromination of the benzylic methyl group. This is a free-radical substitution reaction, for which N-bromosuccinimide (NBS) is the reagent of choice due to its ability to provide a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[9][10]

-

Causality: The reaction is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light, which generates a bromine radical from NBS.[11] This radical selectively abstracts a hydrogen atom from the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[9][12] The benzylic radical then reacts with Br₂ (formed in situ from NBS and HBr) to yield the product and regenerate a bromine radical, propagating the chain reaction.

Experimental Protocol:

-

Dissolve tert-butyl 4-bromo-3-methylbenzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 1-2 mol%).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or ¹H NMR (observing the disappearance of the methyl singlet and the appearance of the bromomethyl singlet).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture and wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil or solid by flash chromatography or recrystallization to afford the final product, this compound.

Characterization and Spectroscopic Analysis

The structural confirmation of the final product and its intermediates would rely on standard analytical techniques.

-

¹H NMR Spectroscopy: In the final product, one would expect to see the disappearance of the methyl singlet (around δ 2.4 ppm) from the starting material and the appearance of a new singlet for the benzylic CH₂Br protons further downfield (typically δ 4.4-4.7 ppm). The aromatic protons would exhibit a complex splitting pattern due to the 1,2,4-trisubstitution pattern.

-

¹³C NMR Spectroscopy: The benzylic carbon signal would shift significantly downfield upon bromination. The ipso-carbon attached to the bromine atom often shows an upfield shift due to the "heavy atom effect," a key diagnostic feature.[13][14]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).

Applications in Drug Discovery and Development

The dibrominated product, this compound, is a highly valuable scaffold for creating libraries of novel compounds.

Caption: Synthetic utility of the target compound in generating diverse molecular libraries.

-

Orthogonal Reactivity: The benzylic bromide is significantly more reactive towards nucleophiles (an Sₙ2 reaction) than the aryl bromide. This allows for selective functionalization. For instance, an amine or phenol could be introduced at the benzylic position while leaving the aryl bromide intact for a subsequent palladium-catalyzed cross-coupling reaction.

-

Scaffold Elaboration: The aryl bromide at the C4 position is a prime handle for Suzuki, Stille, or Buchwald-Hartwig coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or amino substituents.

-

Linker Chemistry: The benzylic bromide can be used to tether the benzoate core to other molecules, making it a useful building block for creating PROTACs, molecular probes, or bioconjugates.

Safety and Handling

tert-Butyl 4-(bromomethyl)benzoate is classified as a corrosive substance that causes severe skin burns and eye damage.[2][6] Benzylic bromides, in general, are lachrymators and alkylating agents. Therefore, all manipulations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion: A Versatile Platform for Chemical Innovation

While the specific compound this compound may not be a cataloged chemical, this guide demonstrates that its synthesis is readily achievable through a logical, two-step sequence from a commercially available starting material. By leveraging modern esterification and classic free-radical bromination reactions, a powerful and versatile bifunctional building block can be created. The distinct reactivity of the aryl and benzylic bromide moieties provides an orthogonal handle for sequential chemical modifications, opening the door to the efficient synthesis of novel and complex molecular architectures for drug discovery and materials science. The principles and protocols outlined herein provide a comprehensive and actionable framework for researchers in the field.

References

-

PubChem. tert-Butyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Chemistry 3719L. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

Ottokemi. 4-Bromo-3-methylbenzoic acid, 98%. [Link]

- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

-

StudySmarter. Benzylic and Aromatic Reactions of Substituted Benzene. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

- Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444.

-

Chemistry Stack Exchange. 13C NMR of bromobenzene ipso carbon shielding. [Link]

-

Bruice, P. Y. Chapter 17 Allylic and Benzylic Reactivity. [Link]

- Sadtler Research Laboratories. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

-

PrepChem. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

-

ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. [Link]

-

Synthesis-Scheme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

MySkinRecipes. Methyl 3-bromo-4-(tert-butyl)benzoate. [Link]

-

PubChem. tert-Butyl 4-bromo-3-methylbenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Vinati Organics. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(bromomethyl)benzoate, 95% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Tert-butyl 4-bromo-3-methylbenzoate | C12H15BrO2 | CID 11845988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 12. chemistry.coach [chemistry.coach]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

tert-Butyl 4-bromo-3-(bromomethyl)benzoate molecular weight

Technical Guide: tert-Butyl 4-bromo-3-(bromomethyl)benzoate

Molecular Weight & Physicochemical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a bifunctional electrophilic scaffold critical in medicinal chemistry.[1] Unlike commodity reagents, this compound serves as a "linchpin" intermediate, enabling orthogonal functionalization via its benzylic bromide (SN2 susceptible) and aryl bromide (cross-coupling susceptible) moieties. This document details its molecular weight validation, synthesis via Wohl-Ziegler bromination, and quality control protocols.[1]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

The precise molecular weight (MW) of this compound is not a single number but a distribution dictated by the natural abundance of bromine isotopes (

Quantitative Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Average Molecular Weight | 350.05 g/mol | Used for molarity calculations.[1] |

| Monoisotopic Mass | 347.936 g/mol | Based on |

| Physical State | White to off-white solid | Low melting point solid (predicted).[1] |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrophobic; insoluble in water. |

Isotopic Signature (Mass Spectrometry Checksum)

The presence of two bromine atoms creates a distinct triplet pattern in the mass spectrum, serving as a primary "checksum" for product identity.

-

Peak A (

): ~348 Da (Relative Intensity: 1)[1] -

Peak B (

): ~350 Da (Relative Intensity: 2) -

Peak C (

): ~352 Da (Relative Intensity: 1)[1]

Technical Insight: If your MS data shows a 1:1 doublet instead of a 1:2:1 triplet, you have likely failed to brominate the methyl group (returning the mono-bromo precursor) or over-brominated.

Figure 1: The 1:2:1 isotopic distribution characteristic of dibromo compounds.

Part 2: Synthetic Architecture

The synthesis relies on the Wohl-Ziegler bromination of the precursor tert-butyl 4-bromo-3-methylbenzoate.[1] This radical pathway is sensitive to solvent effects and initiator stoichiometry.

Reaction Pathway

Figure 2: Radical bromination pathway using Trifluorotoluene (PhCF3) as a greener alternative to CCl4.[1]

Experimental Protocol

Objective: Selective monobromination of the benzylic methyl group.

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 equiv) — Recrystallize from water before use to remove free Br2.[1]

-

AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent:

-Trifluorotoluene (PhCF3) or Acetonitrile (MeCN).[1] Note: CCl4 is traditional but neurotoxic and ozone-depleting; PhCF3 is the superior modern standard.[1]

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with the precursor and solvent (0.2 M concentration). Sparge with Argon for 15 minutes to remove oxygen (radical quencher).

-

Addition: Add NBS and AIBN in one portion.

-

Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). The reaction is initiated when the suspension turns from yellow to colorless (succinimide formation) or upon observation of an exotherm.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will be slightly more polar than the starting material but less polar than the dibromo-methyl byproduct.[1]

-

Workup: Cool to

to precipitate succinimide. Filter the solids. Wash the filtrate with water ( -

Purification: Concentrate in vacuo. If necessary, purify via rapid silica gel chromatography (flash) using 0-5% EtOAc in Hexanes.[1] Caution: Benzylic bromides are unstable on silica; minimize column time.

Part 3: Strategic Utility in Drug Design

This molecule is a "bifunctional linchpin." Its value lies in the reactivity difference between the two bromine atoms.

-

Site A (Bromomethyl): Highly reactive electrophile. Reacts with amines, thiols, or alkoxides via SN2 mechanisms at room temperature.

-

Site B (Aryl Bromide): Stable to SN2 conditions. Requires transition metal catalysis (Pd/Ni) for functionalization (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Site C (tert-Butyl Ester): Acid-labile masking group for the carboxylic acid.[1]

Common Application: Synthesis of Isoindolinone scaffolds.

-

Step 1: React Bromomethyl group with a primary amine.

-

Step 2: Pd-catalyzed intramolecular carbonylation or amidation to close the ring.[1]

References

-

Wohl-Ziegler Reaction Mechanism

-

Isotopic Abundance of Bromine

- De Laeter, J. R., et al. (2003). "Atomic weights of the elements. Review 2000 (IUPAC Technical Report)." Pure and Applied Chemistry.

-

Source:[1]

-

Precursor Data (tert-Butyl 4-bromo-3-methylbenzoate)

-

Green Solvents for Radical Bromination

Sources

Dual-Functionalized Aryl Bromide Scaffolds: A Modern Linchpin for Accelerating Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the demand for molecular architectures that offer both complexity and synthetic accessibility is paramount. Dual-functionalized aryl bromide scaffolds have emerged as a critical class of building blocks, providing a versatile and powerful platform for the rapid construction of diverse chemical libraries and the rational design of complex therapeutic agents. The aryl bromide motif offers a synthetically "sweet spot"—a balance of reactivity and stability that is ideal for a range of transformations. When combined with a second, orthogonally reactive site on the same aromatic ring, these scaffolds unlock unprecedented efficiency in molecular design. This guide delves into the core synthetic strategies for creating these scaffolds, focusing on the causality behind methodological choices, and showcases their application in constructing bifunctional molecules like PROTACs and in diversity-oriented library synthesis. We will provide field-proven protocols, mechanistic diagrams, and a framework for leveraging these critical tools to accelerate the drug discovery pipeline.

Introduction: The Strategic Value of Aryl Bromide Scaffolds in Modern Drug Discovery

Aryl halides are foundational components in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds that form the backbone of most small-molecule drugs.[1][2] Among the common aryl halides, aryl bromides represent a perfect nexus of reactivity and practicality. They are generally more reactive than the more inert aryl chlorides but are often more stable, cost-effective, and readily available than their iodide counterparts, making them ideal substrates for a wide array of cross-coupling reactions.[3][4][5]

The true power of these scaffolds is realized when they are dual-functionalized. This refers to an aryl bromide core that possesses a second point of chemical diversity—either another handle for subsequent reaction or a pre-installed functional group. This design principle is particularly synergistic with the rise of new therapeutic modalities like bifunctional molecules. These agents, which include Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are designed to bring two distinct proteins into close proximity to induce a specific biological effect, such as targeted protein degradation.[6][7][8] Such molecules are typically composed of two protein-binding "warheads" connected by a linker. The dual-functionalized aryl bromide scaffold is an exemplary starting point for constructing these critical linker components, allowing for precise, vectorially-controlled elaboration of the final molecule.[7]

This guide provides a technical deep-dive into the synthesis and application of these pivotal scaffolds, empowering researchers to integrate them into their drug discovery programs.

Part I: The Synthetic Cornerstone - Methodologies for Dual Functionalization

The creation of a dual-functionalized scaffold requires a robust and selective synthetic strategy. The choice of methodology is dictated by the desired substitution pattern and the overall complexity of the target molecule. We will explore two primary, causality-driven approaches: the classic sequential cross-coupling method and the more modern, atom-economical ipso/ortho C-H functionalization.

Sequential Cross-Coupling Reactions: The Workhorse Approach

The most established method for dual functionalization relies on the sequential execution of well-understood cross-coupling reactions. The C-Br bond serves as the first reactive handle. Once the first coupling is complete, a second functional group, installed elsewhere on the ring, can be engaged. Palladium-catalyzed reactions are the cornerstone of this approach, enabling the reliable formation of C-C and C-N bonds, which are prevalent in pharmaceuticals.[1][9][10]

Causality of Choice: This strategy is chosen for its predictability and the vast available literature. Reactions like the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are exceptionally well-characterized, with high functional group tolerance, making them suitable for complex molecule synthesis.[1][9] The sequence of events is controlled entirely by the chemist, offering a high degree of certainty in the outcome.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the first functionalization step at the C-Br position.

-

Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), the boronic acid or ester partner (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 ratio), to the tube.

-

Reaction Execution: Seal the tube and heat the reaction mixture to the predetermined temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Logical Workflow: Sequential Functionalization

Caption: Sequential workflow for creating a dual-functionalized molecule.

Palladium/Norbornene Cooperative Catalysis: The Modern Approach to ipso/ortho Difunctionalization

A more advanced and atom-economical strategy is the Palladium/Norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction.[11][12] This powerful method allows for the simultaneous functionalization of an aryl bromide at both the carbon bearing the bromine (ipso-position) and the adjacent (ortho-) C-H bond in a single operation.[13]

Causality of Choice: This approach is selected for its efficiency and ability to rapidly build molecular complexity from simple starting materials. It avoids the need for pre-functionalized substrates (e.g., boronic acids) for the second functionalization, as it directly activates a C-H bond.[3] The reaction proceeds through a unique palladacycle intermediate, which elegantly orchestrates the dual functionalization. This method is particularly valuable for creating densely substituted aromatic rings that are difficult to access via traditional methods.[11][13]

The general mechanism involves:

-

Oxidative addition of the aryl bromide to a Pd(0) catalyst.

-

Insertion of norbornene.

-

Intramolecular C-H activation at the ortho position to form a stable five-membered palladacycle.

-

Reaction of the palladacycle with an electrophile (functionalizing the ortho position).

-

Reaction with a nucleophile (functionalizing the ipso position) and regeneration of the Pd(0) catalyst.

Mechanism Diagram: Simplified Catellani Catalytic Cycle

Caption: Simplified catalytic cycle for Pd/NBE cooperative catalysis.

Experimental Protocol: Modular ipso/ortho Amination/Alkylation

This protocol describes a representative Catellani-type reaction to install two different groups.

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, prepare the active Pd(0) catalyst by mixing Pd(OAc)₂ (0.05 equiv) and a suitable phosphine ligand like SPhos (0.12 equiv) in an anhydrous, degassed solvent (e.g., dioxane) and stirring for 10 minutes.

-

Reaction Assembly: To a separate oven-dried reaction vessel, add the aryl bromide (1.0 equiv), norbornene (2.0 equiv), and a carbonate base such as Cs₂CO₃ (2.5 equiv).

-

Reagent Addition: Add the nucleophile for ipso functionalization (e.g., an amine, 1.5 equiv) and the electrophile for ortho functionalization (e.g., an alkyl iodide, 2.0 equiv).

-

Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

-

Execution: Seal the vessel and heat to the required temperature (e.g., 110 °C) for 12-24 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the ortho, ipso-difunctionalized product.

Data Presentation: Comparison of ortho-Functionalization in Catellani Reactions

The versatility of the Pd/NBE system allows for the introduction of various functional groups at the ortho-position. The choice of electrophile and reaction conditions is critical for success.

| Ortho-Functionalization | Typical Electrophile | Catalyst System | Typical Yield (%) | Reference |

| Amination | N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂ / SPhos | 60-85% | [11][13] |

| Acylation | Acid Chlorides | Pd(OAc)₂ / P(o-tol)₃ | 55-75% | [13][14] |

| Alkylation | Alkyl Iodides / Bromides | Pd(OAc)₂ / SPhos | 70-90% | [11][13] |

| Methoxylation | N,N-bissulfonylmethoxyamine | Pd(OAc)₂ / C7-Br-NBE | 65-80% | [15][16] |

Part II: Application in Drug Discovery - From Scaffold to Candidate

The true value of these scaffolds is demonstrated in their application to solve complex challenges in drug discovery.

Building Blocks for Bifunctional Molecules (PROTACs)

As previously mentioned, bifunctional molecules that induce protein-protein interactions are a revolutionary therapeutic modality.[8][17] The linker component is not merely a spacer but is critical for defining the distance and relative orientation of the two protein binders, which in turn dictates ternary complex formation and biological activity. Dual-functionalized aryl bromides are ideal starting points for these linkers, providing rigid cores that project the two "arms" of the molecule in well-defined vectors.

Logic Diagram: PROTAC Assembly from a Dual-Functionalized Core

Caption: Assembly of a PROTAC using a central dual-functionalized scaffold.

Library Synthesis for Lead Generation

In early-stage drug discovery, exploring a wide chemical space is crucial for identifying novel hits. Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules from a common core. Dual-functionalized aryl bromides are perfectly suited for DOS. A single scaffold can be rapidly elaborated into a large library of distinct compounds by varying the coupling partners at each of the two functionalization points.

Case Study: Starting with 4-bromo-2-fluorobenzoic acid, a medicinal chemist can generate a library.

-

Position 4 (C-Br): A Suzuki coupling can introduce 20 different aryl or heteroaryl groups.

-

Position 1 (COOH): An amide coupling can introduce 20 different amines.

This two-step sequence on a single scaffold rapidly generates a library of 400 (20 x 20) unique, drug-like molecules for screening, demonstrating the exponential power of this approach.

Conclusion and Future Perspectives

Dual-functionalized aryl bromide scaffolds are more than just synthetic intermediates; they are strategic assets in the modern drug discovery toolkit. They provide a robust and flexible platform for the efficient synthesis of complex molecules, from diverse screening libraries to rationally designed bifunctional therapeutics. The continued development of novel C-H activation and cross-coupling methodologies will only expand the utility of these scaffolds.[3][18] Furthermore, the integration of data science and machine learning can help predict the reactivity of complex substrates, guiding chemists to the optimal conditions and expanding the accessible chemical space even further. By mastering the synthesis and application of these core structures, research organizations can significantly enhance their capability to innovate and accelerate the delivery of next-generation medicines.

References

-

Dong, Z., Wang, J., & Dong, G. (2018). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. [Link]

-

Dong, Z., Wang, J., & Dong, G. (2018). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. PMC. [Link]

-

Bradner, J. E., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. PMC. [Link]

-

Halo. (n.d.). Bifunctional small molecule compound technology that modulates protein-protein interactions PPI. [Link]

-

Informa Connect. (2021). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. [Link]

-

Dong, Z., Wang, J., & Dong, G. (2018). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. [Link]

-

Gerry, C. J., & Schreiber, S. L. (2018). Unifying principles of bifunctional, proximity-inducing small molecules. PMC. [Link]

-

Choi, J., & Montgomery, J. (2023). Direct Acylation of Alkyl and Aryl Bromides via Nickel-Catalyzed Aldehyde C–H Functionalization. ChemRxiv. [Link]

-

Wang, J., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications. [Link]

-

Corcoran, E. B., et al. (2018). Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis. PMC. [Link]

-

Sugie, A., et al. (2010). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry. [Link]

-

Tlahuext-Aca, A., et al. (2021). Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. eScholarship.org. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

-

Wang, J., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. ChemRxiv. [Link]

-

Ruan, J., et al. (2012). Pd-catalyzed intramolecular acylation of aryl bromides via C-H functionalization: a highly efficient synthesis of benzocyclobutenones. Semantic Scholar. [Link]

-

Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Gallego, G. M., & Belyk, K. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

-

Zhang, Z., et al. (2021). C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds. PubMed. [Link]

-

Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

-

Fiveable. (2025). Aryl Bromides Definition. Fiveable. [Link]

-

Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Aryl halide. Wikipedia. [Link]

-

Organic Chemistry Portal. (2020). 5-Aryltetrazoles from Direct C-H Arylation with Aryl Bromides. Organic Chemistry Portal. [Link]

-

Fiveable. (2025). Aryl bromides: Significance and symbolism. Fiveable. [Link]

-

Iska, V., et al. (2021). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. PMC. [Link]

-

ResearchGate. (n.d.). Scheme 2 Synthesis of an aryl bromide functionalised precursor to dihydrodehydrodiconiferyl alcohol. ResearchGate. [Link]

-

ResearchGate. (2025). Asymmetric Catalytic Dual‐Site Functionalization of Allyl Bromides: Construction of Diverse Heterocyclic Frameworks. ResearchGate. [Link]

-

ResearchGate. (n.d.). Substrate scopes of complex aryl bromides from modified drug molecules. ResearchGate. [Link]

-

Musacchio, A. J., et al. (2021). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alkyl Radical Sources. ChemRxiv. [Link]

-

Wilczek, M., & Rapacz, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Bernardes, G. J. L., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]

-

Cole, K. P., & Stephenson, C. R. J. (2025). Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2. PMC. [Link]

-

Moreau, J., & Marchand-Brynaert, J. (2011). Modular synthesis of bifunctional linkers for materials science. Semantic Scholar. [Link]

-

Rice, S. (n.d.). Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery. University of Leeds. [Link]

-

UCL Discovery. (n.d.). Trifunctional Dibromomaleimide Reagents Built Around A Lysine Scaffold Deliver Site-selective Dual-modality Antibody Conjugation. UCL Discovery. [Link]

-

Arai, R., et al. (2001). Design of the linkers which effectively separate domains of a bifunctional fusion protein. PubMed. [Link]

-

White Rose Research Online. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online. [Link]

-

CD Biosynsis. (n.d.). Bifunctional linkers. CD Biosynsis. [Link]

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. C-H Bond Functionalization of (Hetero)aryl Bromide Enabled Synthesis of Brominated Biaryl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. halo.science [halo.science]

- 9. jocpr.com [jocpr.com]

- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Modular ipso/ ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 3-Bromomethyl-4-bromobenzoates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry and materials science. Their unique three-dimensional structures and diverse electronic properties make them privileged motifs in the design of novel therapeutic agents and functional organic materials. Among the myriad of synthetic precursors, ortho-disubstituted benzene derivatives serve as powerful starting points for the construction of fused bicyclic systems. This application note details the utility of methyl 3-(bromomethyl)-4-bromobenzoate, a readily accessible and highly reactive bifunctional building block, for the synthesis of a range of valuable heterocyclic compounds, including isoindolinones, isobenzofuranones (phthalides), and benzo[c]thiophenes.

The strategic placement of a nucleophilic trigger (the ester, which can be hydrolyzed or aminated) and an electrophilic center (the bromomethyl group) ortho to each other allows for efficient intramolecular cyclization reactions. Furthermore, the presence of a bromine atom on the benzene ring provides a valuable handle for further diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols, mechanistic insights, and practical considerations for leveraging this versatile substrate in your research endeavors.

Mechanistic Rationale: The Power of Intramolecularity

The synthetic strategies outlined herein predominantly rely on intramolecular nucleophilic substitution (SN2) reactions. The general principle involves the initial reaction of the ester moiety of methyl 3-(bromomethyl)-4-bromobenzoate with a suitable nucleophile, followed by an intramolecular cyclization where the incorporated nucleophile attacks the electrophilic benzylic carbon of the bromomethyl group.

The key to the success of these reactions is the proximity of the reacting centers, which is enforced by the ortho-substitution pattern of the starting material. This intramolecular nature often leads to faster reaction rates and higher yields compared to their intermolecular counterparts.

Synthesis of Key Heterocyclic Scaffolds

Synthesis of 7-Bromo-2-substituted-isoindolin-1-ones

Isoindolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities. The synthesis of 7-bromoisoindolin-1-ones from methyl 3-(bromomethyl)-4-bromobenzoate proceeds via a two-step, one-pot amidation/cyclization cascade.

Reaction Scheme:

Mechanistic Insights:

The reaction is initiated by the aminolysis of the methyl ester with a primary amine to form the corresponding amide intermediate. This is followed by an intramolecular SN2 reaction, where the amide nitrogen acts as a nucleophile, displacing the bromide from the bromomethyl group to form the five-membered lactam ring of the isoindolinone. The use of a non-nucleophilic base is crucial to deprotonate the amide, enhancing its nucleophilicity for the cyclization step.

Experimental Workflow for Isoindolinone Synthesis

Caption: Workflow for the synthesis of 7-bromoisoindolin-1-ones.

Detailed Protocol: Synthesis of 7-Bromo-2-benzylisoindolin-1-one

-

Reaction Setup: To a solution of methyl 3-(bromomethyl)-4-bromobenzoate (1.0 g, 3.26 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL) in a flame-dried round-bottom flask under an argon atmosphere, add benzylamine (0.39 mL, 3.59 mmol, 1.1 eq.).

-

Addition of Base: Add anhydrous potassium carbonate (0.90 g, 6.52 mmol, 2.0 eq.) to the stirred solution.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 20 mL), then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-bromo-2-benzylisoindolin-1-one.

| Reactant | MW | Equivalents | Amount |

| Methyl 3-(bromomethyl)-4-bromobenzoate | 307.98 | 1.0 | 1.0 g |

| Benzylamine | 107.15 | 1.1 | 0.39 mL |

| Potassium Carbonate | 138.21 | 2.0 | 0.90 g |

| DMF | - | - | 15 mL |

Table 1: Reagents for the synthesis of 7-bromo-2-benzylisoindolin-1-one.

Synthesis of 7-Bromoisobenzofuran-1(3H)-one (7-Bromophthalide)

Isobenzofuranones, commonly known as phthalides, are another important class of heterocycles present in many natural products and pharmaceuticals. The synthesis of 7-bromophthalide from methyl 3-(bromomethyl)-4-bromobenzoate can be achieved through hydrolysis followed by intramolecular cyclization.

Reaction Scheme:

Mechanistic Insights:

This transformation involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. Subsequent intramolecular SN2 reaction, where the carboxylate oxygen acts as the nucleophile, displaces the bromide from the bromomethyl group to furnish the five-membered lactone ring of the phthalide. This cyclization is often promoted by a mild base.

Experimental Workflow for Phthalide Synthesis

Caption: Workflow for the synthesis of 7-bromophthalide.

Detailed Protocol: Synthesis of 7-Bromoisobenzofuran-1(3H)-one

-

Reaction Setup: In a round-bottom flask, dissolve methyl 3-(bromomethyl)-4-bromobenzoate (1.0 g, 3.26 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).

-

Hydrolysis: Add lithium hydroxide monohydrate (0.21 g, 4.89 mmol, 1.5 eq.) to the solution and stir vigorously at room temperature for 2-3 hours. Monitor the hydrolysis by TLC.

-

Cyclization and Work-up: Upon completion, acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 7-bromoisobenzofuran-1(3H)-one.

| Reactant | MW | Equivalents | Amount |

| Methyl 3-(bromomethyl)-4-bromobenzoate | 307.98 | 1.0 | 1.0 g |

| Lithium Hydroxide Monohydrate | 41.96 | 1.5 | 0.21 g |

| THF/H₂O | - | - | 10 mL / 5 mL |

Table 2: Reagents for the synthesis of 7-bromophthalide.

Synthesis of 7-Bromobenzo[c]thiophene

Benzo[c]thiophenes are sulfur-containing heterocycles of interest in materials science and medicinal chemistry. A plausible route to 7-bromobenzo[c]thiophene from methyl 3-(bromomethyl)-4-bromobenzoate involves a two-step process: reduction of the ester to the corresponding diol, followed by reaction with a sulfurating agent. A more direct, albeit likely lower-yielding, approach would be a direct cyclization with a sulfide source. A related synthesis of benzo[c]thiophene involves the reaction of 1,2-bis(halomethyl)benzene with sodium sulfide.[1]

Reaction Scheme (via diol):

Mechanistic Insights:

The first step is the reduction of the ester to a primary alcohol. The resulting 1,2-bis(halomethyl)arene analogue can then be treated with a sulfur transfer reagent like sodium sulfide. The reaction proceeds via a double nucleophilic substitution, where the sulfide anion displaces both bromide ions to form the thiophene ring.

Experimental Workflow for Benzo[c]thiophene Synthesis

Caption: Workflow for the synthesis of 7-bromobenzo[c]thiophene.

Detailed Protocol: Synthesis of 7-Bromobenzo[c]thiophene (Prophetic)

Note: This protocol is adapted from standard procedures for similar transformations and may require optimization.

-

Reduction to (4-bromo-3-(bromomethyl)phenyl)methanol:

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (0.15 g, 3.98 mmol, 1.2 eq.) in anhydrous THF (15 mL) at 0 °C under an argon atmosphere, add a solution of methyl 3-(bromomethyl)-4-bromobenzoate (1.0 g, 3.26 mmol) in anhydrous THF (10 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Carefully quench the reaction by the sequential dropwise addition of water (0.15 mL), 15% aqueous NaOH (0.15 mL), and water (0.45 mL).

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate to obtain the crude diol, which can be used in the next step without further purification.

-

-

Cyclization to 7-Bromobenzo[c]thiophene:

-

Dissolve the crude (4-bromo-3-(bromomethyl)phenyl)methanol in anhydrous DMF (15 mL).

-

Add sodium sulfide (Na₂S) (0.38 g, 4.89 mmol, 1.5 eq.).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 7-bromobenzo[c]thiophene.

-

| Reactant (Step 1) | MW | Equivalents | Amount |

| Methyl 3-(bromomethyl)-4-bromobenzoate | 307.98 | 1.0 | 1.0 g |

| Lithium Aluminum Hydride | 37.95 | 1.2 | 0.15 g |

| Reactant (Step 2) | MW | Equivalents | Amount |

| Crude Diol | ~280 | 1.0 | ~0.9 g |

| Sodium Sulfide | 78.04 | 1.5 | 0.38 g |

Table 3: Reagents for the synthesis of 7-bromobenzo[c]thiophene.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield of Isoindolinone | Incomplete amidation. | Increase reaction time or temperature for the amidation step. Ensure the amine is of high purity. |

| Inefficient cyclization. | Use a stronger, non-nucleophilic base (e.g., NaH). Ensure anhydrous conditions. | |

| Formation of Side Products | Intermolecular reactions. | Use high dilution conditions to favor intramolecular cyclization. |

| Decomposition of starting material. | Lower the reaction temperature and extend the reaction time. | |

| Incomplete Hydrolysis for Phthalide Synthesis | Insufficient base or reaction time. | Increase the amount of LiOH and monitor the reaction carefully by TLC. |

| Low Yield of Benzo[c]thiophene | Incomplete reduction. | Ensure the LiAlH₄ is fresh and the reaction is carried out under strictly anhydrous conditions. |

| Inefficient sulfurization. | Try alternative sulfur sources like Lawesson's reagent on a related diketone precursor. |

Conclusion

Methyl 3-(bromomethyl)-4-bromobenzoate is a potent and versatile starting material for the synthesis of a variety of medicinally and materially relevant heterocyclic compounds. The protocols described in this application note provide a solid foundation for the preparation of isoindolinones, phthalides, and benzo[c]thiophenes. The inherent reactivity of the starting material, coupled with the strategic placement of its functional groups, allows for efficient and high-yielding transformations. The presence of the aryl bromide in the final products opens the door for further derivatization, making this synthetic platform highly attractive for the generation of diverse chemical libraries.

References

- BenchChem. Synthesis of 4-Bromoisoindolin-1-one Derivatives Using 3-Bromo-2-(bromomethyl)benzonitrile.

- BenchChem. Methyl 3-(bromomethyl)

- ChemicalBook. Synthesis of Benzo[c]thiophene.

-

Organic Chemistry Portal. Synthesis of phthalides. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

PubChem. Methyl 4-bromo-3-(bromomethyl)benzoate. [Link]

Sources

Application Note: Chemoselective Functionalization of Benzyl Bromide vs. Aryl Bromide

[1]

Abstract

This guide provides a technical roadmap for the selective functionalization of substrates containing both benzyl bromide (

Mechanistic Grounding & Reactivity Hierarchy

To design a successful synthesis, one must understand the electronic and steric factors distinguishing these two electrophiles.

Bond Dissociation & Electrophilicity

The benzyl-bromide bond is significantly weaker and longer than the aryl-bromide bond, making it more susceptible to cleavage and nucleophilic attack.

| Parameter | Benzyl Bromide ( | Aryl Bromide ( | Mechanistic Implication |

| Hybridization | |||

| Bond Dissociation Energy (BDE) | ~55 kcal/mol | ~80 kcal/mol | Benzyl-Br undergoes radical/oxidative processes much faster. |

| High | Inert | Primary method for differentiation. Benzyl reacts; Aryl does not. | |

| Pd Oxidative Addition | Fast | Moderate | Benzyl-Br adds to Pd(0) rapidly but is prone to |

The Selectivity Challenge

-

Scenario A (Benzyl Functionalization): High Selectivity.[1][2] Standard

conditions affect only the benzyl bromide. -

Scenario B (Aryl Functionalization): Low Selectivity (Direct). Pd-catalyzed cross-coupling conditions often trigger reaction at the benzyl position (oxidative addition) or side reactions (hydrolysis/amination) before the aryl cycle completes. Strategy: Protection of the benzyl bromide is often required.

Decision Framework (Graphviz)

Caption: Strategic decision tree for selecting the appropriate functionalization protocol based on the target site.

Protocol A: Selective Functionalization of Benzyl Bromide

Objective: React the benzyl bromide with a nucleophile (amine, thiol, alkoxide) while leaving the aryl bromide intact for future cross-coupling.

Rationale

Aryl bromides are inert to

Experimental Protocol: Selective Substitution

Scope: Formation of Benzyl Ethers, Amines, or Thioethers.

Reagents:

-

Substrate (Benzyl-Br/Aryl-Br bifunctional)[3]

-

Nucleophile (e.g., Morpholine, Thiophenol, or Phenol)

-

Base:

(Mild) or -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step:

-

Preparation: Dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Addition: Add

(1.5 - 2.0 equiv). -

Nucleophile: Add the nucleophile (1.05 equiv) dropwise at 0°C if the nucleophile is highly reactive (e.g., thiols), or at Room Temperature (RT) for amines/phenols.

-

Reaction: Stir at RT. Monitor by TLC/LC-MS.

-

Note: Benzyl bromide conversion is usually complete within 1–4 hours. Aryl bromide remains 100% intact.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.

-

Purification: Flash chromatography.

Critical Control Point: Avoid strong bulky bases (like

Protocol B: Selective Functionalization of Aryl Bromide

Objective: Perform a Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on the aryl bromide without degrading the benzyl bromide.

The Problem

Palladium(0) undergoes oxidative addition to Benzyl-Br faster than Aryl-Br in many catalytic cycles. Furthermore, basic conditions required for Suzuki coupling can hydrolyze the Benzyl-Br to Benzyl-OH.

Solution: The "Masking" Strategy (Recommended)

Attempting direct coupling is often low-yielding due to "scrambling" or polymerization of the benzyl halide. The industry-standard approach is a 3-step Protection-Coupling-Deprotection sequence.

Step 1: Masking Benzyl-Br as an Acetate

-

Reaction: Treat substrate with NaOAc (1.5 equiv) in DMF at 60°C.

-

Outcome: Quantitative conversion of Benzyl-Br to Benzyl-OAc. Aryl-Br remains untouched.[4]

-

Workup: Standard aqueous extraction.

Step 2: Cross-Coupling of Aryl-Br

Now that the sensitive alkyl halide is protected as an ester, standard cross-coupling can proceed.

Protocol (Suzuki-Miyaura Example):

-

Reagents: Masked Substrate (1.0 equiv), Boronic Acid (1.2 equiv),

(3 mol%), -

Solvent: Dioxane/Water (4:1).

-

Conditions: Heat to 80–90°C under

for 4–12 hours. -

Result: Biaryl formation. The Benzyl-OAc is stable to these conditions (unlike Benzyl-Br which would hydrolyze or couple).

Step 3: Regeneration of Benzyl Bromide[5]

-

Reagents: 33% HBr in Acetic Acid (or

in DCM for milder conditions). -

Conditions: Stir at RT for 1–2 hours.

-

Outcome: The Acetate is converted back to Benzyl Bromide.

-

Note: This step is highly efficient and preserves the newly formed biaryl linkage.

Advanced Direct Methods (Niche)

For situations where protection is impossible, specific conditions may allow direct differentiation, though yields are typically lower.

Carbonylative Arylation

Recent literature suggests that under CO pressure (1 atm), certain Pd-catalysts (e.g., Xantphos-Pd) prefer the aryl bromide for oxidative addition to form an acyl-Pd species, which then reacts with nucleophiles, leaving the benzyl bromide intact (due to slower CO insertion into Benzyl-Pd species).

Fe-Catalyzed Cross-Electrophile Coupling

Iron catalysts (e.g.,

References

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Link

-

Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry, 2021. Link

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health (PMC). Link

-

Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides. University of Windsor. Link

-

Comparative study of aryl halides in Pd-mediated reactions. Inorganic Chemistry Frontiers. Link

Sources

- 1. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: Late-Stage Diversification Using 4-bromo-3-(bromomethyl)benzoate Scaffolds

Introduction: Accelerating Drug Discovery through Late-Stage Diversification

In the landscape of modern drug discovery, the ability to rapidly generate and evaluate a diverse range of molecular analogues is paramount to the success of any research program.[1][2] Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, allowing for the modification of complex molecules at a late stage of the synthetic sequence.[3][4] This approach circumvents the need for lengthy de novo syntheses for each new analogue, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[5] Bifunctional scaffolds, molecules possessing two distinct reactive sites, are particularly valuable tools in LSF, enabling the introduction of diverse chemical moieties in a controlled and predictable manner.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique properties of the 4-bromo-3-(bromomethyl)benzoate scaffold for late-stage diversification. This readily available building block features two orthogonally reactive handles: an aryl bromide and a benzylic bromide. The disparate reactivity of these two functional groups—the aryl bromide being amenable to palladium-catalyzed cross-coupling reactions and the benzylic bromide being susceptible to nucleophilic substitution—allows for a sequential and highly controlled diversification strategy. We will explore the principles behind this orthogonal reactivity and provide detailed, field-proven protocols for the stepwise functionalization of this versatile scaffold.

The Power of Orthogonal Reactivity: A Strategic Overview

The synthetic utility of the 4-bromo-3-(bromomethyl)benzoate scaffold lies in the differential reactivity of its two bromine substituents. This orthogonality allows for the selective functionalization of one site while leaving the other intact for a subsequent transformation.[2]

-

Aryl Bromide (C-Br bond on the aromatic ring): This functionality is a classic substrate for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] These reactions are generally robust, tolerant of a wide variety of functional groups, and allow for the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids and esters.

-

Benzylic Bromide (C-Br bond on the methyl group): This group is highly susceptible to nucleophilic substitution reactions (typically SN2).[8][9] The benzylic position is activated towards substitution, readily reacting with a diverse array of nucleophiles such as amines, alcohols, thiols, and carbanions.

This differential reactivity forms the basis for a powerful two-directional diversification strategy.

Figure 1: Orthogonal diversification strategy for the 4-bromo-3-(bromomethyl)benzoate scaffold.

Part 1: Suzuki-Miyaura Coupling at the Aryl Bromide Position

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with high efficiency and functional group tolerance.[6][10] In the context of the 4-bromo-3-(bromomethyl)benzoate scaffold, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the C4 position. The electron-withdrawing nature of the ester group can influence the reactivity of the aryl bromide, and thus reaction conditions should be carefully optimized.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of various boronic acids with the 4-bromo-3-(bromomethyl)benzoate scaffold.

Materials:

-

Methyl 4-bromo-3-(bromomethyl)benzoate

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromo-3-(bromomethyl)benzoate (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Causality:

-

Choice of Catalyst and Ligand: The selection of the palladium catalyst and its associated ligand is crucial for achieving high yields and preventing side reactions. For electron-deficient aryl bromides, catalysts with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can be particularly effective.

-

Base and Solvent Selection: The choice of base and solvent system can significantly impact the reaction rate and yield. Carbonate bases are commonly used; however, for challenging couplings, stronger bases like cesium carbonate or potassium phosphate may be necessary. The solvent system must be able to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.

Data Presentation:

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 88 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 100 | 16 | 75 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

Table 1: Representative yields for the Suzuki-Miyaura coupling on the 4-bromo-3-(bromomethyl)benzoate scaffold.

Part 2: Nucleophilic Substitution at the Benzylic Bromide Position

Following the successful modification of the aryl bromide, the benzylic bromide at the C3 position serves as the next point of diversification. This functionality readily undergoes SN2 reactions with a vast array of nucleophiles, allowing for the introduction of diverse functional groups and linkers.[11][12]

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the nucleophilic displacement of the benzylic bromide with a variety of nucleophiles.

Materials:

-

Substituted 3-(bromomethyl)benzoate derivative (from Protocol 1)

-

Nucleophile (e.g., primary or secondary amine, alcohol, thiol, sodium azide) (1.1 - 2.0 equivalents)

-

Base (if required, e.g., K₂CO₃, Et₃N, DBU)

-

Solvent (e.g., Acetonitrile, DMF, THF, Acetone)

Experimental Workflow:

Figure 3: Workflow for the nucleophilic substitution reaction.

Detailed Steps:

-

Dissolve the substituted 3-(bromomethyl)benzoate derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the desired nucleophile (e.g., a primary amine, 1.5 eq). If the nucleophile is an amine salt, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq) should be added. For alcohol or thiol nucleophiles, a base such as potassium carbonate may be required to generate the corresponding alkoxide or thiolate in situ.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Expert Insights & Causality:

-

Nucleophile Choice and Reactivity: The reactivity of the nucleophile will dictate the reaction conditions. Stronger nucleophiles will react more readily at room temperature, while weaker nucleophiles may require heating.

-

Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.[11]

-

Base Selection: When using nucleophiles that are not inherently basic (e.g., alcohols, thiols), the addition of a base is necessary to deprotonate the nucleophile and increase its reactivity. The choice of base should be such that it does not compete as a nucleophile.

Data Presentation:

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | Acetonitrile | 25 | 6 | 95 |

| 2 | Sodium azide | - | DMF | 25 | 4 | 98 |

| 3 | Phenol | K₂CO₃ | Acetone | 50 | 12 | 85 |

| 4 | Thiophenol | Et₃N | THF | 25 | 8 | 90 |

Table 2: Representative yields for the nucleophilic substitution on a diversified 3-(bromomethyl)benzoate scaffold.

Conclusion and Future Directions

The 4-bromo-3-(bromomethyl)benzoate scaffold represents a powerful and versatile tool for late-stage diversification in drug discovery. Its orthogonal reactivity allows for the systematic and efficient generation of diverse chemical libraries, enabling a thorough exploration of chemical space around a core pharmacophore. The protocols outlined in this application note provide a solid foundation for researchers to implement this strategy in their own drug discovery programs. Future work in this area could involve the development of one-pot, sequential functionalization procedures and the application of this scaffold in the synthesis of covalent inhibitors and chemical probes.

References

-

Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]

-

Brown, D. G., & Wobst, P. (2021). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 16(10), 1135-1153. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Wencel-Delord, J., & Glorius, F. (2013). C-H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Blakemore, P. R. (2005). The Suzuki-Miyaura Coupling. Journal of the Chemical Society, Perkin Transactions 1, (22), 3631-3651. [Link]

- McMurray, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Bruckner, R. (2010). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Tietze, L. F., & Brasche, G. (2006). Domino Reactions in Organic Synthesis. Wiley-VCH.

-

Fu, G. C. (2008). Cross-Coupling Reactions of Alkyl Electrophiles. Accounts of Chemical Research, 41(11), 1555-1564. [Link]

- Hartwig, J. F. (2010).

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 58(48), 9633-9695. [Link]

Sources

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. brainly.com [brainly.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. Lab Reporter [fishersci.se]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing NBS Bromination of tert-Butyl Benzoates

Topic: Wohl-Ziegler Bromination of tert-Butyl Benzoate Derivatives (Benzylic Bromination) Document ID: TS-NBS-TBB-001 Last Updated: 2025-05-20 Status: Active

Executive Summary & Core Directive

The Challenge: Brominating tert-butyl benzoates (e.g., tert-butyl 4-methylbenzoate) presents a specific chemical conflict. You need radical conditions to brominate the benzylic position, but the byproduct—Hydrogen Bromide (HBr)—is a potent acid that rapidly cleaves tert-butyl esters into carboxylic acids and isobutene gas.

The Solution: You must treat this not just as a bromination, but as an acid-managed radical chain reaction . Success depends on three non-negotiable factors:

-

Strict Anhydrous Conditions: Water accelerates HBr-mediated hydrolysis.

-

In-Situ Acid Scavenging: Neutralizing HBr as it forms without quenching the radical chain.

-

Solvent Modernization: Replacing banned CCl₄ with Trifluorotoluene (PhCF₃) or Methyl Acetate to improve solubility profiles and environmental compliance.

Standard Operating Procedure (SOP)

Protocol: Acid-Buffered Benzylic Bromination

Target Substrate: tert-butyl 4-methylbenzoate

Reagents & Materials

| Component | Specification | Purpose |

| Substrate | tert-butyl 4-methylbenzoate (1.0 equiv) | Starting material. |

| NBS | Recrystallized, White (1.05 equiv) | Bromine source. Must not be yellow. |

| Solvent | "Green" replacement for CCl₄. High boiling point (102°C), inert. | |

| Initiator | AIBN (Azobisisobutyronitrile) (0.05 equiv) | Radical initiator. Preferred over BPO to avoid oxidative side reactions. |

| Buffer | CaCO₃ or K₂CO₃ (anhydrous, powder) (0.1 equiv) | CRITICAL: Scavenges HBr to prevent ester cleavage. |

Step-by-Step Workflow

-

Purification Check: Inspect your NBS.[1][2] If it is yellow or smells strongly of bromine, it is degraded. Recrystallize from hot water (90°C) and dry under high vacuum in the dark before use.

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon or Nitrogen.

-

Charging: Add Substrate, NBS, and the Solid Buffer (CaCO₃) to the flask.

-

Solvent Addition: Add anhydrous Trifluorotoluene (PhCF₃).

-

Degassing: Bubble Nitrogen through the solution for 10 minutes (sparging) to remove dissolved oxygen, which inhibits radicals.

-

Initiation: Add AIBN. Heat the mixture to reflux (approx. 105°C block temperature).

-

Monitoring: The reaction is heterogeneous. NBS (d=2.1 g/cm³) is heavier than PhCF₃ (d=1.18 g/cm³) and will sink. As it reacts, it converts to Succinimide (d=1.42 g/cm³), which also sinks but changes crystal habit (fluffy/crystalline). Monitor by TLC/HPLC every hour.

-

Workup:

The Mechanism: Why It Fails

Understanding the "Goldfinger Mechanism" is vital for troubleshooting. NBS does not react directly; it supplies a low, steady concentration of molecular bromine (

Troubleshooting Center

Issue A: "My reaction turned black/dark orange and yield is low."

Diagnosis: High concentration of free Bromine (

-

Cause: If the reaction runs too fast or lacks scavenging, HBr builds up. HBr + NBS

-

Fix:

-

Check Buffer: Did you add CaCO₃?

-

Slow Down: Lower the bath temperature slightly.

-

Light: If using thermal initiation, ensure the flask isn't exposed to direct sunlight, which can cause uncontrolled photo-initiation.

-

Issue B: "I see a new spot on TLC that is very polar (low Rf)."

Diagnosis: Ester Hydrolysis (The tert-butyl cleavage).

-

Cause: The HBr byproduct has cleaved your ester because the system wasn't anhydrous or buffered.

-

Fix:

-

Add Scavenger: The protocol must include 10 mol% solid K₂CO₃ or CaCO₃.

-

Dry Solvents: Ensure Trifluorotoluene is stored over molecular sieves.

-

Verify Substrate: Confirm your starting material didn't contain trace acid.

-

Issue C: "The reaction stalled at 50% conversion."

Diagnosis: Radical Chain Termination or Impure NBS.

-

Cause:

-

Oxygen: Oxygen is a diradical and a potent inhibitor. It traps benzylic radicals.

-

Impure NBS: Yellow NBS contains HBr and

initially, which messes up the stoichiometry and kinetics.

-

-

Fix:

-

Sparge Longer: Degas the solvent with Argon/Nitrogen for at least 15-20 mins.

-

Spike Initiator: Add another 0.02 equiv of AIBN and continue reflux.

-

Fresh NBS: Recrystallize your NBS.

-

Issue D: "I cannot separate the succinimide from my product."